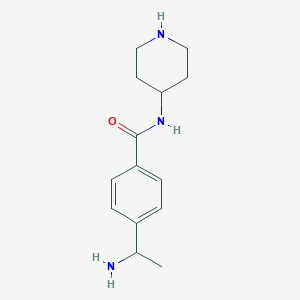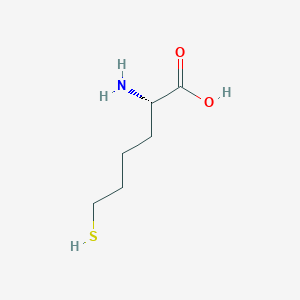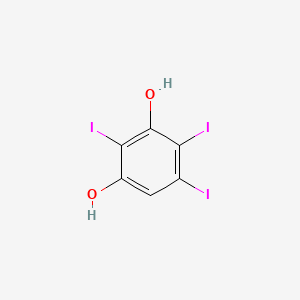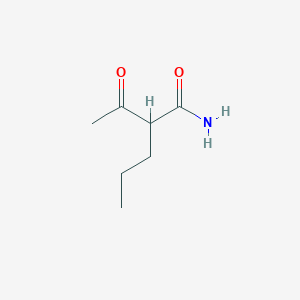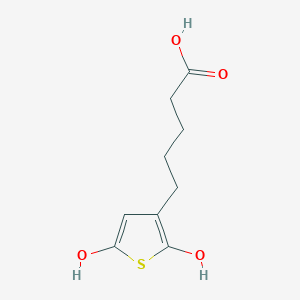
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene is an organic compound with the molecular formula C14H22. It is characterized by a cyclobutene ring substituted with a dimethyl group and an octadienyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of terminal aryl alkynes and a rhodium(I) complex as a catalyst. The reaction proceeds through a sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadienyl side chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The cyclobutene ring can undergo substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reagents such as bromine (Br2) can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene involves its interaction with various molecular targets. The compound’s double bonds and cyclobutene ring allow it to participate in cycloaddition reactions, forming new chemical bonds with target molecules. These interactions can modulate biological pathways, leading to specific effects such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyl-2,6-octadien-1-ol: Similar in structure but with a hydroxyl group instead of a cyclobutene ring.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Contains a similar octadienyl side chain but with additional hydroxyl groups.
trans-Citral (trans-3,7-Dimethyl-octa-2,6-dien-1-al): An aldehyde derivative with similar structural features.
Uniqueness: 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene is unique due to its cyclobutene ring, which imparts distinct reactivity and stability compared to its linear or cyclic counterparts. This structural feature allows for unique applications in synthesis and potential biological activities .
Eigenschaften
CAS-Nummer |
62338-42-5 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
4,4-dimethyl-1-octa-2,7-dienylcyclobutene |
InChI |
InChI=1S/C14H22/c1-4-5-6-7-8-9-10-13-11-12-14(13,2)3/h4,8-9,11H,1,5-7,10,12H2,2-3H3 |
InChI-Schlüssel |
OVLRTDUBDSGRDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C1CC=CCCCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)


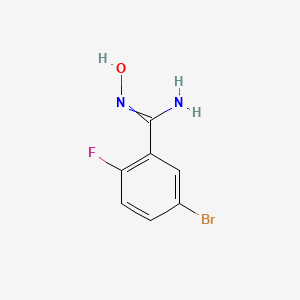
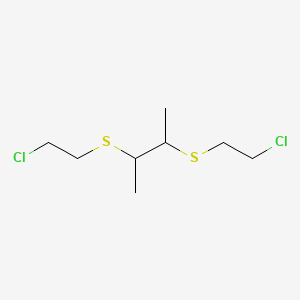
![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
